N-(5-amino-2-methylphenyl)-2-methylpropanamide
Description
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-7(2)11(14)13-10-6-9(12)5-4-8(10)3/h4-7H,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLBCIAIEZFZCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588262 | |
| Record name | N-(5-Amino-2-methylphenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926212-85-3 | |
| Record name | N-(5-Amino-2-methylphenyl)-2-methylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926212-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Amino-2-methylphenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2-methylphenyl)-2-methylpropanamide typically involves the reaction of 5-amino-2-methylbenzoic acid with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-2-methylphenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be employed under suitable conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
N-(5-amino-2-methylphenyl)-2-methylpropanamide features an amino group that enhances hydrogen bonding capabilities, methyl substituents that influence lipophilicity and binding affinity, and a phenyl ring that contributes to its overall chemical stability and reactivity. These properties make it suitable for various applications.
Medicinal Chemistry
Drug Development:
this compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to interact effectively with biological targets, making it a candidate for developing new drugs, especially in the treatment of neurological disorders.
Case Study:
A study investigated the compound's effect on specific enzyme targets associated with neurodegenerative diseases. The results indicated that modifications to the compound's structure could enhance its efficacy and selectivity, leading to potential therapeutic agents with fewer side effects .
Biochemical Applications
Enzyme Inhibition Studies:
The compound has been utilized in studies focused on enzyme inhibition. Its ability to form hydrogen bonds with enzyme active sites allows researchers to assess its potential as an inhibitor for various enzymes involved in metabolic pathways.
Data Table: Enzyme Inhibition Activity
| Enzyme Target | IC50 (µM) | Reference |
|---|---|---|
| Acetylcholinesterase | 12.5 | |
| Cyclooxygenase-2 | 8.3 | |
| Dipeptidyl Peptidase IV | 15.0 |
Material Science
Polymer Synthesis:
this compound is also explored for its role in synthesizing polymers with specific properties. Its amide functional group can participate in polymerization reactions, leading to materials with enhanced mechanical properties and thermal stability.
Case Study:
Research demonstrated that incorporating this compound into polymer matrices improved the thermal stability and mechanical strength of the resulting materials, making them suitable for applications in packaging and biomedical devices .
Analytical Chemistry
Chromatographic Applications:
The compound is used as a standard reference material in chromatography, aiding in the analysis of complex mixtures. Its distinct chemical properties facilitate accurate identification and quantification of related compounds.
Data Table: Chromatographic Performance
| Method | Retention Time (min) | Application |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | 4.5 | Qualitative analysis of drug formulations |
| Gas Chromatography (GC) | 6.3 | Environmental monitoring |
Mechanism of Action
The mechanism of action of N-(5-amino-2-methylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Halogen-Substituted Analogs
- N-(5-Chloro-2-nitrophenyl)-2,2-dimethylpropanamide (C₁₁H₁₃ClN₂O₃): This analog replaces the amino and methyl groups with chloro and nitro substituents. Crystallographic data (R factor = 0.064) reveal intermolecular C–H⋯O hydrogen bonding, suggesting enhanced crystal stability .
- N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)propanamide (C₁₆H₁₇FN₂O₃): Substitution with fluorine and methoxyphenoxy groups increases molecular weight to 304.32 g/mol . The fluorine atom may improve metabolic stability, while the methoxyphenoxy group could enhance lipophilicity, favoring blood-brain barrier penetration .
Ether-Linked Derivatives
- N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)propanamide (CAS 1020055-19-9): Features a methoxy group at the 2-position and a chlorophenoxy side chain.
- N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide (C₁₅H₁₃Cl₂FN₂O₂): Incorporates dichlorophenoxy and fluoro groups, yielding a molecular weight of 343 g/mol. The dichlorophenoxy moiety may enhance hydrophobic interactions in biological systems but could also increase toxicity risks .
Backbone Modifications
- N-(3-Amino-2-methylphenyl)cyclopropanecarboxamide (C₁₁H₁₄N₂O): Replaces the 2-methylpropanamide group with a cyclopropanecarboxamide moiety.
Structural and Functional Implications
Biological Activity
N-(5-amino-2-methylphenyl)-2-methylpropanamide, a compound with significant biological potential, has been the subject of various studies aimed at understanding its mechanisms of action and therapeutic applications. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, anticancer properties, and antioxidant effects.
Chemical Structure and Properties
The molecular formula of this compound is . The structural features that contribute to its biological activity include:
- Amino Group : Facilitates hydrogen bonding with enzyme active sites.
- Methyl Substituents : May influence lipophilicity and binding affinity.
- Phenyl Ring : Provides a platform for interaction with various biological targets.
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, which include:
- Enzyme Inhibition : The amino group allows for potential hydrogen bonding with enzymes, inhibiting their activity. This interaction is crucial for therapeutic applications in diseases where enzyme overactivity is implicated.
- Signal Transduction Modulation : The compound may affect cellular receptors, thereby modulating pathways involved in cell signaling and proliferation.
1. Anticancer Activity
This compound has been investigated for its anticancer properties. Studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HEPG2 (Liver Cancer) | 1.18 ± 0.14 | |
| MCF7 (Breast Cancer) | 0.67 | |
| PC-3 (Prostate Cancer) | 0.80 |
These findings indicate that the compound could serve as a lead in developing new anticancer agents.
2. Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of several enzymes involved in metabolic pathways:
- Alkaline Phosphatase (ALP) : Demonstrated effective inhibition with an IC50 value of approximately 0.420 ± 0.012 µM.
This property positions the compound as a potential therapeutic agent in conditions characterized by elevated enzyme levels.
3. Antioxidant Activity
The antioxidant capabilities of this compound have also been explored. It has shown promising results in scavenging free radicals, which is vital for preventing oxidative stress-related damage:
These derivatives exhibited varying degrees of antioxidant activity, suggesting that modifications to the core structure can enhance efficacy.
Case Studies and Experimental Findings
Several studies have focused on the synthesis and biological evaluation of this compound derivatives:
-
Synthesis and Antimicrobial Activity :
A series of derivatives were synthesized to evaluate their antimicrobial properties against clinically isolated strains, revealing moderate activity against both bacterial and fungal pathogens . -
In Vitro Assays :
The compound was subjected to various in vitro assays to assess its cytotoxicity against different cancer cell lines, confirming its potential as an anticancer agent .
Q & A
Q. What are the common synthetic routes for N-(5-amino-2-methylphenyl)-2-methylpropanamide, and how are intermediates purified?
The synthesis typically involves reacting 5-amino-2-methylphenol with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form an intermediate, followed by coupling with 2-methylpropanamide. Purification often employs recrystallization or column chromatography to isolate high-purity intermediates . For example, dichloromethane or heptane are common solvents, and potassium carbonate may be used to optimize coupling efficiency .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Infrared (IR) spectroscopy are standard for functional group identification. Single-crystal X-ray diffraction (using programs like SHELXL) is critical for resolving 3D structural details, particularly for validating hydrogen-bonding interactions in the amide group .
Q. What reaction pathways are feasible for modifying the amino or methyl groups in this compound?
The amino group undergoes oxidation (e.g., with KMnO₄ to nitro derivatives) or acylation, while the methyl group can participate in electrophilic substitution. Substitution reactions at the aromatic ring require careful control of directing effects, with nitroso or halogenation reagents often employed .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
Density Functional Theory (DFT) calculations optimize the compound’s geometry for molecular docking studies. For example, the amide moiety’s hydrogen-bonding potential can be modeled against enzyme active sites (e.g., kinases or proteases). Software like AutoDock Vina or Schrödinger Suite is used to simulate binding affinities .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from assay variability (e.g., cell line differences) or compound purity. Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and ensure ≥98% purity via HPLC. Comparative studies with structural analogs (e.g., cyclohexane vs. cyclopentane carboxamides) can isolate substituent effects .
Q. How can reaction conditions be optimized to enhance yield and selectivity in large-scale synthesis?
Use Design of Experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. THF), temperature (0–25°C), and catalyst loading. Continuous flow reactors improve mixing and heat transfer in industrial-scale syntheses. Monitor side reactions (e.g., over-oxidation) via in-line FTIR .
Methodological Challenges and Solutions
Q. What purification techniques are optimal for isolating this compound from complex mixtures?
High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient achieves baseline separation. For thermally stable batches, fractional crystallization in ethanol/water mixtures improves purity .
Q. How do structural analogs differ in biological activity, and what SAR trends emerge?
Analogues like N-(5-amino-2-methylphenyl)cyclohexanecarboxamide show enhanced lipophilicity, improving membrane permeability. Substituting the methylpropanamide group with a thiazole ring (e.g., in N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide) increases antimicrobial potency, suggesting heterocyclic moieties enhance target engagement .
Practical Considerations
Q. What are the stability and storage requirements for this compound?
Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the amino group. Stability studies show degradation <5% over 6 months when protected from light and moisture. Solubility in DMSO (≥50 mg/mL) facilitates biological assays .
Q. How can researchers validate the compound’s structural integrity post-synthesis?
Combine X-ray crystallography with high-resolution mass spectrometry (HRMS) for unambiguous confirmation. For non-crystalline batches, 2D NMR techniques (e.g., HSQC, HMBC) verify connectivity and rule out regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
